molecular formula C8H7ClN4S B1229493 6-(2-Chloroallylthio)purine CAS No. 6969-17-1

6-(2-Chloroallylthio)purine

Cat. No. B1229493
CAS RN: 6969-17-1
M. Wt: 226.69 g/mol
InChI Key: DHCQTENXTQSPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloroallylthio)purine is a thiopurine.

Scientific Research Applications

Purine Analogs in Chemotherapy

6-(2-Chloroallylthio)purine, as a purine analog, contributes to the development of chemotherapy drugs. Research has highlighted the role of purine analogs like 6-mercaptopurine in treating acute leukemia, showcasing the significance of purine structures in pharmaceutical advancements (Elion, 1989).

Synthesis and Biological Activity of Purine Derivatives

Studies emphasize the synthesis of purine derivatives, including 6-(2-Chloroallylthio)purine, for their potential biological activities. These activities include acting as antiviral, antitumor agents, and inhibitors in protein kinase inhibition (Álvaro Lorente-Macías et al., 2018).

Purines as Corrosion Inhibitors

Research has also explored the use of purines as corrosion inhibitors in industrial applications. The study of purine derivatives like 6-thioguanine and 2,6-dithiopurine demonstrates their effectiveness in inhibiting corrosion in various metal environments (Ying Yan et al., 2008).

Antineoplastic Properties and Nuclear Receptor Activation

The antineoplastic agent 6-mercaptopurine, closely related to purine analogs like 6-(2-Chloroallylthio)purine, has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This discovery suggests a role in the regulation of gene expression and potential therapeutic applications in leukemia treatment (Ordentlich et al., 2003).

Purine Derivatives in Antimycobacterial Research

Purine derivatives, including those structurally similar to 6-(2-Chloroallylthio)purine, have been synthesized and tested for their antimycobacterial activity. These compounds show promising potential in the development of new antituberculosis drugs, highlighting the versatility of purine structures in medical research (A. K. Bakkestuen et al., 2005).

properties

CAS RN

6969-17-1

Product Name

6-(2-Chloroallylthio)purine

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

6-(2-chloroprop-2-enylsulfanyl)-7H-purine

InChI

InChI=1S/C8H7ClN4S/c1-5(9)2-14-8-6-7(11-3-10-6)12-4-13-8/h3-4H,1-2H2,(H,10,11,12,13)

InChI Key

DHCQTENXTQSPQS-UHFFFAOYSA-N

SMILES

C=C(CSC1=NC=NC2=C1NC=N2)Cl

Canonical SMILES

C=C(CSC1=NC=NC2=C1NC=N2)Cl

Other CAS RN

6969-17-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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